molecular formula C13H17NO4S B2627491 (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448139-38-5

(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2627491
CAS No.: 1448139-38-5
M. Wt: 283.34
InChI Key: RKQQVDOUBNEBEB-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for advanced chemical and pharmacological research. This compound features a conjugated α,β-unsaturated ketone system with an (E) configuration about the olefinic bond, a structural motif common in chalcones that is frequently associated with diverse biological activities . The molecule integrates a furan heterocycle, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules and approved drugs , and a 4-(methylsulfonyl)piperidine moiety, which can significantly influence the compound's physicochemical properties and potential for target engagement. Chalcone derivatives are extensively investigated in oncology research for their broad spectrum of biological properties, including demonstrated effectiveness against cancer cells . The core structure acts as a versatile pharmacophore, and researchers are exploring its potential to interact with various cellular targets. The presence of the methylsulfonyl group on the piperidine ring may enhance solubility and provide a key hydrogen-bond acceptor site, making this compound a particularly valuable intermediate for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key synthetic intermediate in organic synthesis, a building block for the development of novel heterocyclic compounds, and a candidate for in vitro biological screening in drug discovery projects aimed at oncology, inflammation, and other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-6-8-14(9-7-12)13(15)5-4-11-3-2-10-18-11/h2-5,10,12H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQQVDOUBNEBEB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, characterized by the presence of a furan ring and a piperidine moiety with a methylsulfonyl group. This structure suggests potential biological activities, particularly in pharmacology due to the unique combination of functional groups.

Chemical Structure and Properties

The compound has the following structural features:

  • Chalcone Backbone : An α,β-unsaturated ketone structure.
  • Furan Ring : A five-membered aromatic heterocycle contributing to its reactivity and biological activity.
  • Piperidine Ring : A six-membered nitrogen-containing ring that often exhibits various pharmacological properties.
  • Methylsulfonyl Group : Known for enhancing solubility and bioavailability.

The molecular formula is C12H15NO4SC_{12}H_{15}NO_4S, with a molecular weight of approximately 269.31 g/mol .

Antimicrobial Activity

Recent studies have shown that compounds similar to (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives with piperidine and sulfonamide functionalities have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar piperidine-containing compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating neurodegenerative diseases and managing urea levels in the body, respectively .

Antitumor Activity

Chalcone derivatives have been extensively studied for their antitumor properties. The presence of the furan ring in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may enhance its ability to inhibit cancer cell proliferation. Studies involving related compounds have shown promising results against various cancer cell lines, indicating that this compound could potentially exhibit similar effects .

Study on Antimicrobial Properties

In a recent study, several chalcone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with a furan ring exhibited enhanced antibacterial effects compared to those without. The study highlighted the importance of structural modifications in increasing bioactivity .

Enzyme Inhibition Research

Another research effort focused on synthesizing piperidine derivatives and evaluating their inhibitory effects on AChE. The findings revealed that specific substitutions on the piperidine ring significantly affected the inhibition potency, suggesting that (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one could be optimized for better efficacy .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of compounds containing piperidine structures exhibit antimicrobial activities. For instance, studies have shown that various piperidine derivatives can inhibit the growth of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests that (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may also possess similar properties, making it a candidate for further investigation in developing antimicrobial agents.

Inhibition of Enzymatic Activity
The compound's structure allows it to potentially interact with various enzymes. For example, studies have highlighted the role of piperidine derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism . The ability of (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one to modulate such enzymatic activities could be explored for therapeutic applications in managing diabetes or metabolic disorders.

Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including potential applications in treating conditions like depression and anxiety. The structural characteristics of (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may enable it to act on neurotransmitter systems, warranting studies into its efficacy as a neuroactive agent.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of various piperidine derivatives, compounds were tested against standard bacterial strains. Results indicated notable inhibition zones for certain derivatives, suggesting that modifications similar to those found in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one could enhance efficacy against pathogens .

Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of α-glucosidase by piperidine derivatives demonstrated that specific functional groups significantly enhanced inhibitory activity. The presence of a methylsulfonyl group, akin to that in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one, could be critical for achieving desired biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogous Chalcones
Compound Name Substituent at α-Position Substituent at β-Position Notable Functional Groups
Target Compound 4-(Methylsulfonyl)piperidin-1-yl Furan-2-yl Methylsulfonyl, piperidine
LabMol-71 4-(Methylsulfanyl)phenyl Furan-2-yl Methylsulfanyl, phenyl
LabMol-80 4-(Piperidin-1-yl)phenyl Furan-2-yl Piperidine, phenyl
Compound 15 4-(Methylsulfonyl)phenyl 5-Nitrofuran-2-yl Methylsulfonyl, nitro
7n 4-(Methylsulfonyl)phenyl Trifluoromethyl-furan Trifluoromethyl, methoxy
CAS 300818-07-9 Piperidin-1-yl 5-(4-Chlorophenyl)furan-2-yl Chlorophenyl

Key Observations :

  • The target compound uniquely combines a piperidine ring with a methylsulfonyl group , distinguishing it from phenyl-based analogs (e.g., LabMol-71, Compound 15) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) HPLC Purity (%) Solubility (Predicted)
Target Compound* N/A N/A N/A Moderate (polar groups)
LabMol-71 114 19 99.05 Low (methylsulfanyl)
LabMol-80 182 30 99.32 Moderate (piperidine)
Compound 15 Not reported Not reported Not reported Low (nitro group)
7n 100–101 80 Not reported High (trifluoromethyl, methoxy)

Predictions are based on structural analogs.

Key Observations :

  • Piperidine-containing compounds (e.g., LabMol-80) exhibit higher melting points than phenyl analogs, likely due to increased molecular rigidity .
  • The methylsulfonyl group in the target compound may improve aqueous solubility compared to methylsulfanyl (LabMol-71) but reduce it relative to methoxy or trifluoromethyl substituents (7n) .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Mechanism/Application Reference
LabMol-80 Antitubercular Inhibits Mycobacterium tuberculosis
Compound 1e/2c Antiviral Docking scores: 7.3–7.4 kcal/mol (quinoline derivatives)
Compound 7a Antibacterial Targets Gram-positive bacteria
CAS 300818-07-9 Not reported Structural analog with chlorophenyl group

Key Observations :

Computational and Crystallographic Insights

  • NLO Properties: Chalcones with electron-withdrawing groups (e.g., methylsulfonyl) exhibit high hyperpolarizability values, making the target compound a candidate for nonlinear optical materials .
  • Crystallography : SHELX software () is widely used for structural validation of chalcones, including piperidine derivatives .

Q & A

Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between a ketone (e.g., 4-(methylsulfonyl)piperidin-1-yl) and an aldehyde (e.g., furan-2-carbaldehyde) under basic conditions. Key variables include:
  • Catalyst : Knoevenagel catalysts like piperidine or NaOH (yields ~60–75%) .
  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.
  • Temperature : Reflux conditions (70–80°C) for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.
    Optimization strategies:
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) .
  • Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Definitive confirmation of the (E)-configuration via bond angles and torsion angles (e.g., C=C bond length ~1.33 Å) .
  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • ¹³C NMR : Carbonyl resonance at ~190–195 ppm.
  • FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns .

Q. How should researchers address stability challenges during storage and handling of sulfonyl-containing enones?

  • Methodological Answer :
  • Storage : Argon-atmosphere vials at –20°C to prevent oxidation and hydrolysis .
  • Light Sensitivity : Amber glassware to minimize photodegradation.
  • Humidity Control : Desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of (E)-configured α,β-unsaturated ketones?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Basis sets (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the β-carbon .
  • Natural Bond Orbital (NBO) analysis reveals charge distribution: sulfonyl group withdraws electron density (Mulliken charge: S=O, –0.45 e) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of similar enones?

  • Methodological Answer :
  • Dose-Response Variability : Reproduce assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .
  • QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity trends.
  • Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., via PDB) to identify steric clashes or hydrogen-bond mismatches .

Q. How does the methylsulfonyl group influence intermolecular interactions in solid-state structures?

  • Methodological Answer :
  • XRD Analysis : The sulfonyl group participates in C–H⋯O hydrogen bonds (distance ~2.8 Å), stabilizing crystal packing .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts: 25% of surface area) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C correlates with lattice stability .

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